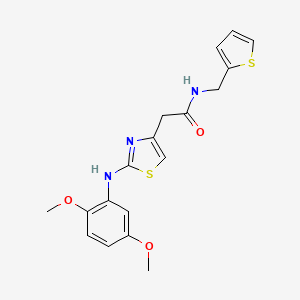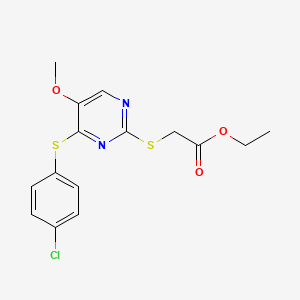![molecular formula C14H16FN3O4 B2427292 1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチル CAS No. 2108810-98-4](/img/structure/B2427292.png)
1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16FN3O4 and its molecular weight is 309.297. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! 1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチルの科学研究における用途についての包括的な分析を以下に示します。
抗菌活性
1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチルは、有望な抗菌特性を示しています。 この化合物は、さまざまな細菌株と真菌株の増殖を阻害することができ、新しい抗生物質の開発のための潜在的な候補となっています。 その独特の構造により、微生物の細胞壁と膜と相互作用し、その完全性を破壊し、細胞死を引き起こします .
抗がん作用
研究によると、この化合物は顕著な抗がん活性を示します。 この化合物は、DNAの複製と修復機構を妨げることによって、がん細胞のアポトーシス(プログラムされた細胞死)を誘導することができます。 これは、特に従来の治療法に抵抗性があるがんに対する化学療法薬の開発のための貴重な分子です .
抗炎症作用
1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチルの抗炎症作用が研究されています。 この化合物は、炎症反応に関与するCOX-2などのプロ炎症性サイトカインと酵素の産生を阻害することができます。 この特性により、関節リウマチなどの慢性炎症性疾患の治療のための潜在的な治療薬となります .
抗ウイルス用途
この化合物は、さまざまなウイルスの抗ウイルス活性を示しています。 ウイルスライフサイクルに不可欠なウイルス酵素やタンパク質を標的とすることで、ウイルスの複製を阻害することができます。 これは、特に新たなウイルス感染症のための抗ウイルス薬の開発のための有望な候補です .
神経保護効果
研究によると、1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチルは神経保護特性を持っています。 この化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患に見られる共通の特徴である酸化ストレスとアポトーシスからニューロンを保護することができます。 これは、これらの状態の治療法の開発における潜在的な用途を示唆しています .
抗酸化活性
この化合物は、強力な抗酸化活性を示しています。 この化合物は、心血管疾患やがんを含むさまざまな疾患に関与するフリーラジカルを捕捉し、酸化ストレスを軽減することができます。 この抗酸化特性は、酸化ストレス関連疾患の予防と治療における治療の可能性を高めています .
抗糖尿病作用
研究によると、この化合物は、インスリン感受性を向上させ、血糖値を下げることで、糖尿病の管理に役立ちます。 この化合物は、グルコース代謝に関与する酵素の活性を調節することができ、抗糖尿病薬の開発のための潜在的な候補となっています .
抗寄生虫用途
1-[2-(4-フルオロフェニル)-2-ヒドロキシエチル]-5-(ヒドロキシメチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチルは、さまざまな寄生虫感染症に効果を示しています。 この化合物は、重要な酵素や代謝経路を阻害することで、寄生虫のライフサイクルを破壊することができます。これは、マラリアやリーシュマニア症などの疾患のための潜在的な治療薬となっています .
特性
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFSPJWKJJJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)F)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

![7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2427212.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2427213.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)



![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)
![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)




